molecular formula C14H24N2O3 B11157430 1-[4-(Morpholin-4-ylcarbonyl)piperidin-1-yl]butan-1-one

1-[4-(Morpholin-4-ylcarbonyl)piperidin-1-yl]butan-1-one

Cat. No.: B11157430
M. Wt: 268.35 g/mol
InChI Key: LBTIGGQKVCOXBO-UHFFFAOYSA-N
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Description

1-[4-(MORPHOLINE-4-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE is an organic compound that features a morpholine ring and a piperidine ring connected through a butanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(MORPHOLINE-4-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE typically involves the reaction of morpholine with piperidine derivatives under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, where morpholine and piperidine are reacted in the presence of a palladium catalyst and a suitable base, such as triethylamine, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(MORPHOLINE-4-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine or piperidine rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(MORPHOLINE-4-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[4-(MORPHOLINE-4-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(MORPHOLINE-4-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE is unique due to its specific combination of morpholine and piperidine rings connected through a butanone chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

1-[4-(morpholine-4-carbonyl)piperidin-1-yl]butan-1-one

InChI

InChI=1S/C14H24N2O3/c1-2-3-13(17)15-6-4-12(5-7-15)14(18)16-8-10-19-11-9-16/h12H,2-11H2,1H3

InChI Key

LBTIGGQKVCOXBO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)N2CCOCC2

Origin of Product

United States

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